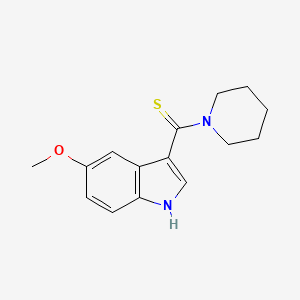
(5-methoxy-1H-indol-3-yl)(piperidino)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione” is a biochemical used for proteomics research . Its molecular formula is C15H18N2OS, and it has a molecular weight of 274.38 .
Synthesis Analysis
The synthesis of similar compounds involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones .Molecular Structure Analysis
The molecular structure of “(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione” is represented by the formula C15H18N2OS . Further details about its structure can be found in various databases such as PubChem .Physical And Chemical Properties Analysis
“(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione” has a molecular weight of 274.38 . More detailed physical and chemical properties can be found in databases like PubChem .Applications De Recherche Scientifique
Methanotrophs and Environmental Biotechnology
Methanotrophs, bacteria that metabolize methane as their sole carbon source, present significant biotechnological applications, including the production of single-cell proteins, biopolymers, and valuable metabolites such as methanol and formaldehyde. These applications demonstrate the potential of methanotrophs in environmental biotechnology, specifically in utilizing methane, a potent greenhouse gas, for generating valuable products while mitigating environmental impact (Strong, Xie, & Clarke, 2015).
Anaerobic Oxidation of Methane (AOM)
The anaerobic oxidation of methane with sulfate is a critical process in marine environments, mediated by consortia of methanotrophic archaea and sulfate-reducing bacteria. This process is essential for understanding methane dynamics in aquatic ecosystems and has implications for environmental management and bioremediation strategies (Niemann & Elvert, 2008).
Photocatalysis and Environmental Remediation
Research on the oxidation of reduced sulfur compounds, such as methanethiol, through photocatalysis offers promising avenues for environmental remediation. This approach can decrease the harmful and malodorous effects of these compounds in industrial processes and water treatment plants, highlighting the potential of photocatalytic treatments in pollution control (Cantau et al., 2007).
Indole Synthesis and Chemical Research
Indoles and their derivatives are crucial in organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. The synthesis of indoles has been a significant area of research, with various strategies developed for constructing the indole nucleus, demonstrating the compound's importance in synthetic organic chemistry (Taber & Tirunahari, 2011).
Nucleophilic Aromatic Substitution
The study of nucleophilic aromatic substitution reactions, involving compounds with piperidine groups, is fundamental in developing synthetic pathways for complex molecules. This research provides insights into reaction mechanisms and the synthesis of novel compounds with potential applications in various industries (Pietra & Vitali, 1972).
Orientations Futures
The future research directions for “(5-Methoxy-1H-indol-3-yl)(piperidino)methanethione” and similar compounds could involve further investigation into their chemoprotective effects and mechanisms of action . Additionally, more studies could be conducted to understand their synthesis and chemical reactions .
Propriétés
IUPAC Name |
(5-methoxy-1H-indol-3-yl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-18-11-5-6-14-12(9-11)13(10-16-14)15(19)17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYKMZMAHCBBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=S)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methoxy-1H-indol-3-yl)(piperidino)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

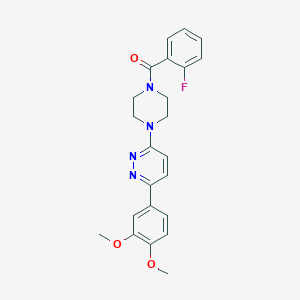
![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2559469.png)
![Ethyl 4-{3-[(4-fluorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2559472.png)
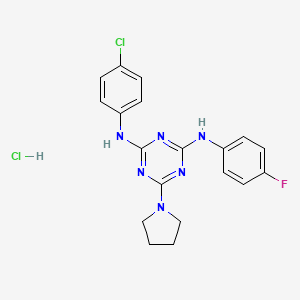
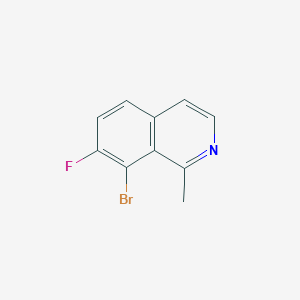
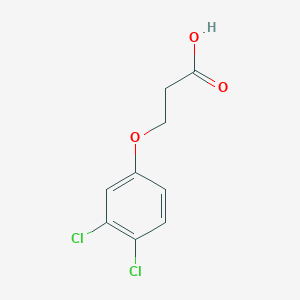
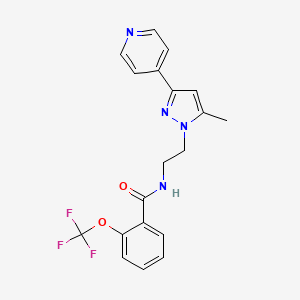
![N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide](/img/structure/B2559478.png)
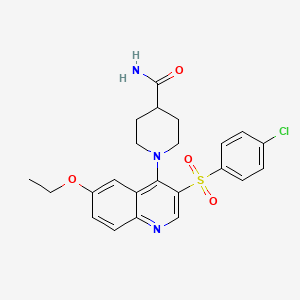
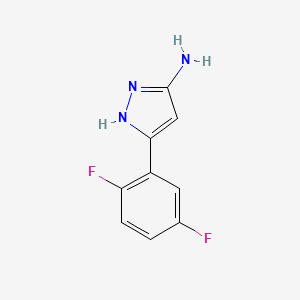
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)
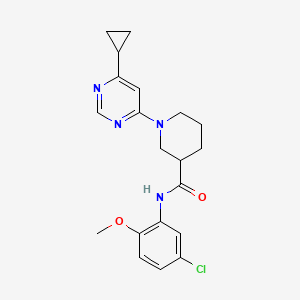
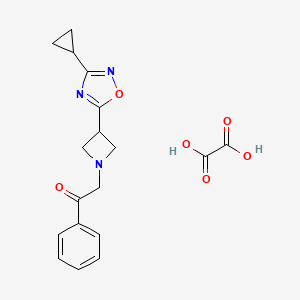
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide](/img/structure/B2559491.png)